molecular formula C24H26ClN3O5 B11415732 {3-[4-(4-Carboxymethyl-phenylamino)-5-chloro-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid

{3-[4-(4-Carboxymethyl-phenylamino)-5-chloro-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid

Cat. No.: B11415732
M. Wt: 471.9 g/mol
InChI Key: FGXCNCFIRSIOBL-UHFFFAOYSA-N
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Description

2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID is a complex organic compound with a unique structure that combines a pyridazine ring, an adamantane moiety, and a carboxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of the pyridazine ring and the adamantane moiety. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Adamantane Moiety: This step involves the coupling of the pyridazine ring with an adamantane derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Carboxymethylphenyl Group: This is typically done through a nucleophilic substitution reaction, where the amino group on the pyridazine ring reacts with a carboxymethylphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID: This compound is unique due to its combination of a pyridazine ring, an adamantane moiety, and a carboxymethylphenyl group.

    Other Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.

    Adamantane Derivatives: Compounds with the adamantane moiety but different functional groups.

Uniqueness

The uniqueness of 2-[3-(4-{[4-(CARBOXYMETHYL)PHENYL]AMINO}-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL)ADAMANTAN-1-YL]ACETIC ACID lies in its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H26ClN3O5

Molecular Weight

471.9 g/mol

IUPAC Name

2-[4-[[1-[3-(carboxymethyl)-1-adamantyl]-5-chloro-6-oxopyridazin-4-yl]amino]phenyl]acetic acid

InChI

InChI=1S/C24H26ClN3O5/c25-21-18(27-17-3-1-14(2-4-17)6-19(29)30)12-26-28(22(21)33)24-9-15-5-16(10-24)8-23(7-15,13-24)11-20(31)32/h1-4,12,15-16,27H,5-11,13H2,(H,29,30)(H,31,32)

InChI Key

FGXCNCFIRSIOBL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)CC(=O)O)Cl)CC(=O)O

Origin of Product

United States

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